molecular formula C14H7ClFNO2 B6405352 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% CAS No. 1261924-99-5

2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6405352
CAS RN: 1261924-99-5
M. Wt: 275.66 g/mol
InChI Key: RDFKEOLCNDNTBM-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% (2C4FBA) is a white crystalline solid that is used in a variety of scientific research applications. It is a synthetic organic compound composed of a fluorobenzene ring fused with a phenyl ring and a chloro group, and is used in a variety of laboratory experiments. 2C4FBA is a versatile molecule that can be used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe in biological experiments. In

Scientific Research Applications

2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a fluorescent probe for biological experiments. In organic synthesis, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used as a nucleophilic reagent in a variety of reactions, including the synthesis of heterocyclic compounds. In chemical reactions, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used as a catalyst in a variety of reactions, such as the synthesis of polymers. In biological experiments, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is used as a fluorescent probe to study the structure and function of proteins and other biomolecules.

Mechanism of Action

2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a nucleophilic reagent in organic synthesis, meaning it can react with electrophiles such as carbonyl compounds and halides. In chemical reactions, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a catalyst, meaning it can accelerate the rate of a reaction without being consumed by the reaction. In biological experiments, 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% acts as a fluorescent probe, meaning it can be used to study the structure and function of proteins and other biomolecules.
Biochemical and Physiological Effects
2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is generally regarded as non-toxic and has very low acute toxicity. It is not known to have any biochemical or physiological effects in humans or other organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is that it is a versatile molecule that can be used for a variety of purposes. It is a relatively inexpensive reagent and can be used in a variety of reactions. However, it is important to note that 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is a strong acid, and it is important to use appropriate safety precautions when handling it.

Future Directions

There are a variety of potential future directions for the use of 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%. It could be used to synthesize new polymers, to study the structure and function of proteins and other biomolecules, or to develop new chemical reactions. Additionally, it could be used to synthesize new heterocyclic compounds or to develop new fluorescent probes for biological experiments. Finally, it could be used to develop new catalysts for chemical reactions or to study the effects of environmental pollutants on biological systems.

Synthesis Methods

2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-cyanophenol and 4-fluorobenzoyl chloride. This reaction produces 4-chloro-3-cyanophenyl 4-fluorobenzoate, which is then reacted with sodium hydroxide to produce 2-(4-Chloro-3-cyanophenyl)-4-fluorobenzoic acid, 95%. This reaction is carried out in a solvent, such as ethanol, and the product is then purified by recrystallization.

properties

IUPAC Name

2-(4-chloro-3-cyanophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-13-4-1-8(5-9(13)7-17)12-6-10(16)2-3-11(12)14(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFKEOLCNDNTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690767
Record name 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-99-5
Record name 4'-Chloro-3'-cyano-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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